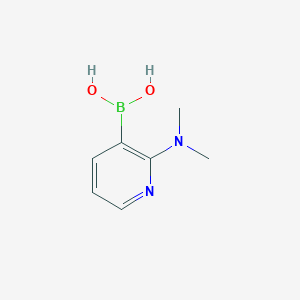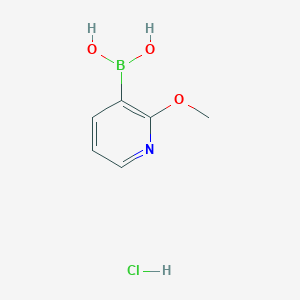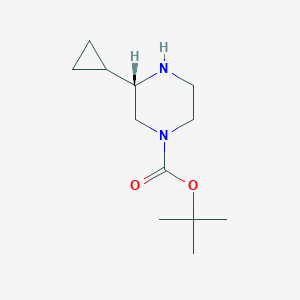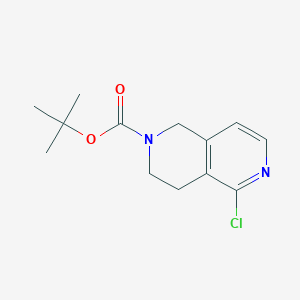
2-(DIMETHYLAMINO)PYRIDIN-3-YLBORONIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(DIMETHYLAMINO)PYRIDIN-3-YLBORONIC ACID is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both a dimethylamino group and a boronic acid moiety in its structure makes it a versatile reagent in various chemical transformations.
Méthodes De Préparation
The synthesis of 2-(DIMETHYLAMINO)PYRIDIN-3-YLBORONIC ACID can be achieved through several methods:
Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom with a metal (such as lithium or magnesium) followed by borylation.
Directed Ortho-Metallation (DoM) and Borylation: This approach uses directed ortho-metallation to introduce the boronic acid group at a specific position on the pyridine ring.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst to form the desired boronic acid.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the activation of C-H or C-F bonds followed by borylation using iridium or rhodium catalysts.
Analyse Des Réactions Chimiques
2-(DIMETHYLAMINO)PYRIDIN-3-YLBORONIC ACID undergoes various types of chemical reactions:
Suzuki–Miyaura Coupling: This is the most prominent reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridines.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include biaryl compounds, boronic esters, and substituted pyridines .
Applications De Recherche Scientifique
2-(DIMETHYLAMINO)PYRIDIN-3-YLBORONIC ACID has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(DIMETHYLAMINO)PYRIDIN-3-YLBORONIC ACID primarily involves its role as a reagent in Suzuki–Miyaura coupling reactions. The reaction mechanism includes:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final carbon-carbon bond and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
2-(DIMETHYLAMINO)PYRIDIN-3-YLBORONIC ACID can be compared with other similar compounds such as:
4-Dimethylaminopyridine (DMAP): While DMAP is a strong nucleophilic catalyst, this compound is more versatile due to the presence of the boronic acid group.
Pyridinylboronic Acids: These compounds share the boronic acid moiety but lack the dimethylamino group, making them less reactive in certain nucleophilic substitution reactions.
Phenylboronic Acid: This compound is commonly used in Suzuki–Miyaura coupling but lacks the additional functional groups present in this compound, limiting its versatility.
Propriétés
IUPAC Name |
[2-(dimethylamino)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O2/c1-10(2)7-6(8(11)12)4-3-5-9-7/h3-5,11-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQGVCOKQNEMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)N(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Iodo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B6337877.png)



![1-Boc-4-[5-(Aminomethyl)-2-pyrimidyl]piperazine](/img/structure/B6337911.png)




![1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone](/img/structure/B6337957.png)
![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid](/img/structure/B6337960.png)
